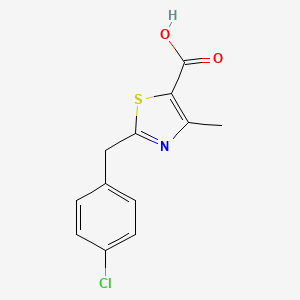

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRPOVQKXFFTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180843 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938001-17-3 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938001-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Substituted Aniline Intermediate

Reaction Mechanism and Initial Steps

The most robust method for synthesizing 2-(4-chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves a multi-step process starting with 2,3-dichloroacryloyl chloride and a substituted aniline. As detailed in a patent by, the reaction proceeds as follows:

Acylation of Substituted Aniline :

2,3-Dichloroacryloyl chloride reacts with 4-chlorobenzylamine in the presence of an inorganic base (e.g., NaOH) and a solvent system (e.g., toluene). This step forms an intermediate acrylamide derivative.

$$

\text{C}3\text{H}2\text{Cl}2\text{O} + \text{C}7\text{H}7\text{ClN} \xrightarrow{\text{NaOH, toluene}} \text{C}{10}\text{H}9\text{Cl}3\text{NO} + \text{HCl}

$$

The reaction is conducted under reflux (50–65°C) for 5–7 hours, achieving a 67% yield after purification.Alkanolysis :

The intermediate is treated with sodium methoxide in methanol, leading to cyclization and formation of the thiazole ring. This step requires careful temperature control (40–70°C) to avoid side reactions.

Thiourea Cyclocondensation

The final step involves reacting the cyclized product with thiourea in an acidic medium (e.g., HCl and acetic acid). This generates the thiazole-5-carboxylic acid scaffold:

$$

\text{C}{11}\text{H}{10}\text{ClNO}2 + \text{CH}4\text{N}2\text{S} \xrightarrow{\text{HCl, AcOH}} \text{C}{12}\text{H}{11}\text{ClN}2\text{O}2\text{S} + \text{NH}3

$$

The crude product is purified via recrystallization using tetrahydrofuran (THF) and hexane, yielding 83% purity.

Hydrolysis of Ethyl Ester Precursor

Ester Synthesis and Hydrolysis

An alternative route involves synthesizing the ethyl ester derivative followed by hydrolysis. For example, ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate is hydrolyzed using lithium hydroxide (LiOH) in a methanol/ethanol/water mixture (1:1:1):

$$

\text{C}{13}\text{H}{12}\text{ClNO}2\text{S} + \text{LiOH} \xrightarrow{\text{H}2\text{O/EtOH/MeOH}} \text{C}{11}\text{H}8\text{ClNO}2\text{S} + \text{C}2\text{H}_5\text{OH}

$$

The reaction proceeds under reflux for 3 hours, yielding 83% of the carboxylic acid after acidification (pH 3–4) and recrystallization.

Table 1: Comparative Analysis of Hydrolysis Conditions

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Solvent System | H₂O/EtOH/MeOH (1:1:1) | 83% | >95% |

| Base | LiOH | 83% | >95% |

| Temperature | Reflux (65–70°C) | 83% | >95% |

Cyclocondensation of Thiourea Derivatives

Thiourea and α-Chloro Carbonyl Compounds

A third method involves cyclocondensation of 4-chlorobenzylthiourea with α-chloro carbonyl compounds (e.g., chloroacetone). The reaction occurs in acidic conditions (HCl/acetic acid) at 60–65°C, forming the thiazole ring through nucleophilic substitution:

$$

\text{C}8\text{H}9\text{ClN}2\text{S} + \text{C}3\text{H}5\text{ClO} \xrightarrow{\text{HCl}} \text{C}{12}\text{H}{11}\text{ClN}2\text{O}2\text{S} + \text{H}2\text{O}

$$

This method offers moderate yields (70–75%) but requires stringent control of stoichiometry to minimize byproducts.

Data Tables and Optimization Strategies

Table 2: Summary of Preparation Methods

| Method | Key Reagents | Yield | Purification |

|---|---|---|---|

| Multi-Step Synthesis | 2,3-Dichloroacryloyl chloride, 4-chlorobenzylamine | 67% | Recrystallization (THF/hexane) |

| Ester Hydrolysis | LiOH, Ethyl ester precursor | 83% | Acidification, filtration |

| Cyclocondensation | Thiourea, Chloroacetone | 70–75% | Column chromatography |

Optimization Insights :

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives have various applications, mainly in the development of treatments for diabetes, as well as anti-microbial applications .

Anti-Diabetic Applications

BAC's Properties

2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), a thiazole derivative, has anti-diabetic, anti-oxidant, and anti-inflammatory properties . Studies on rats with non-insulin dependent diabetes mellitus (NIDDM) showed that BAC administration significantly decreased blood glucose levels, raised insulin levels, and improved insulin sensitivity . BAC also reduced inflammatory cytokine production and protected against hyperlipidemia and liver injury . Histological studies showed that BAC administration resulted in normal architecture of pancreatic tissues in diabetic rats .

NDTD's Properties

Another thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylicacid (NDTD), also demonstrated protective effects against diabetes mellitus (DM) . NDTD attenuated hyperglycemia, glucose intolerance, and insulin resistance through its anti-oxidant and anti-inflammatory effects . In rats with T2DM, NDTD administration for 4 weeks reversed the elevated levels of serum glucose, insulin, lipid, and pro-inflammatory cytokines to normal levels . NDTD also improved oxidative stress markers and protected against hepatic and renal injury .

Summary of Anti-Diabetic Effects

Anti-Microbial Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and biological activities of analogous thiazole-based compounds:

Key Research Findings

Antidiabetic Efficacy : The target compound reduced blood glucose by 42% in STZ-induced diabetic rats, outperforming analogs with meta- or ortho-chloro substitutions . Its mechanism involves upregulation of antioxidant enzymes (SOD, CAT) and suppression of pro-inflammatory cytokines (TNF-α, IL-6) .

Febuxostat Comparison: Febuxostat, a structurally related thiazole, inhibits xanthine oxidase (XO) to lower uric acid levels. Unlike the target compound, its 3-cyano-4-isobutoxyphenyl group enables direct XO binding, making it ineffective in diabetes models .

Role of Substituents: The para-chlorobenzylamino group in the target compound enhances binding to diabetes-related targets (e.g., insulin receptors) via hydrophobic and π-π interactions . Ortho-chloro analogs (e.g., ) exhibit reduced activity due to steric hindrance, highlighting the importance of para-substitution . Unsubstituted thiazole cores (e.g., ) lack bioactivity, confirming the necessity of the chlorobenzylamino moiety .

Biological Activity

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid (referred to as BAC) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and inflammation. This article explores its biological activity, supported by various studies and findings.

- Molecular Formula : C₁₂H₁₀ClNO₂S

- CAS Number : 938001-17-3

- Melting Point : 243-245 °C

- Hazard Classification : Irritant

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂S |

| CAS Number | 938001-17-3 |

| Melting Point | 243-245 °C |

| Hazard Classification | Irritant |

BAC exhibits several mechanisms that contribute to its biological activity:

- Anti-Diabetic Effects : BAC has been shown to significantly lower blood glucose levels and improve insulin sensitivity in diabetic models. In a study involving streptozotocin (STZ)-induced non-insulin dependent diabetes mellitus (NIDDM) rats, BAC administration resulted in a reduction of hyperglycemia and an increase in insulin levels after three weeks of treatment .

- Anti-Oxidant Properties : The compound enhances antioxidant enzyme activity, restoring levels of superoxide dismutase (SOD), catalase, and reduced glutathione. This suggests that BAC can mitigate oxidative stress associated with diabetes .

- Anti-Inflammatory Activity : BAC effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammation related to diabetes. Histological examinations revealed preserved pancreatic architecture post-treatment, further supporting its protective effects against inflammatory damage .

Study on Anti-Diabetic Effects

In a controlled experiment, BAC was administered to STZ-induced diabetic rats at a dosage of 100 mg/kg. The results showed:

- Blood Glucose Levels : A significant decrease was observed.

- Insulin Levels : Increased insulin production was noted.

- Histological Analysis : Restoration of normal pancreatic tissue architecture was confirmed.

The study concluded that BAC possesses notable anti-diabetic properties, making it a candidate for further research into diabetes treatment options .

Study on Cytotoxicity

Another investigation assessed the cytotoxic effects of thiazole derivatives, including BAC, on various cancer cell lines. Although specific data on BAC was limited, thiazole compounds generally exhibited significant cytotoxicity against cancer cells, suggesting potential applications in oncology .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of BAC:

Q & A

Basic: What synthetic methods are established for producing 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The compound is synthesized via a multi-step process:

Step 1: React substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol/water mixture.

Step 2: Further treatment (e.g., hydrolysis or acidification) yields the final carboxylic acid derivative .

Key Conditions:

- Solvent: Methanol/water mixture.

- Reagents: Potassium carbonate for deprotection or hydrolysis.

- Purification: Crystallization or chromatography for isolating the final product.

Basic: Which in vivo models are used to evaluate its antidiabetic potential?

Methodological Answer:

The neonatal streptozotocin (STZ)-induced non-insulin-dependent diabetes mellitus (NIDDM) rat model is commonly employed:

- Model Setup: STZ administration disrupts pancreatic β-cells, inducing hyperglycemia.

- Parameters Measured:

Advanced: How does the 4-chlorobenzyl substituent influence biological activity?

Structure-Activity Relationship (SAR) Analysis:

- Essentiality of Chlorobenzyl Group:

- Comparative Studies:

Advanced: What analytical techniques validate its structural and functional properties?

Methodological Approaches:

Structural Characterization:

- X-ray Crystallography: SHELX software suite (e.g., SHELXL for refinement) resolves crystal structures and confirms stereochemistry .

- Spectroscopy:

- NMR (¹H/¹³C) for functional group identification.

- FT-IR for carboxyl (-COOH) and thiazole ring vibrations.

Functional Assays:

- Xanthine Oxidase Inhibition: Spectrophotometric measurement of uric acid production at 295 nm .

- Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) assay for MDA quantification .

Advanced: How do researchers address discrepancies in reported efficacy across studies?

Data Contradiction Analysis:

Potential variables causing discrepancies include:

- Dosage Regimens:

- Model Differences:

- STZ-induced vs. genetic diabetic models (e.g., db/db mice) may yield varying responses due to distinct pathophysiology.

- Endpoint Measurements:

- Inconsistent use of insulin sensitivity indices (e.g., HOMA-IR vs. hyperinsulinemic-euglycemic clamp).

Resolution Strategies:

- Meta-Analysis: Pool data from multiple studies to identify trends.

- Dose-Response Studies: Establish optimal therapeutic windows.

Basic: What are the key pharmacological targets of this compound?

Mechanistic Insights:

- Primary Targets:

- Secondary Targets:

- Inflammatory pathways (e.g., NF-κB) to suppress pro-inflammatory cytokines .

Advanced: What strategies optimize its solubility for in vivo studies?

Formulation Approaches:

- Nanosuspensions: Lyophilized formulations improve aqueous solubility and bioavailability (e.g., as demonstrated for structurally similar thiazole derivatives) .

- Co-Solvents: Use DMSO or PEG-400 for in vitro assays, ensuring <1% final concentration to avoid cytotoxicity .

Basic: How is its purity assessed during synthesis?

Quality Control Methods:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting Point: Consistency with literature values (e.g., 201–203°C for related thiazole-carboxylic acids) .

Advanced: What computational tools predict its binding interactions?

Molecular Docking Workflow:

Protein Preparation: Retrieve target structures (e.g., xanthine oxidase, PDB ID: 1N5X) from the PDB.

Ligand Preparation: Optimize 3D geometry using Gaussian or Avogadro.

Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity estimation .

Basic: What safety and handling protocols are recommended?

Safety Guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.